molecular formula C20H25NO4 B4074337 3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide

3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide

Cat. No. B4074337
M. Wt: 343.4 g/mol
InChI Key: HJPGVTWWKKNCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide, commonly known as PRO-LAD, is a chemical compound belonging to the family of phenethylamines. It is a derivative of lysergic acid diethylamide (LSD) and is considered a potent psychedelic drug. PRO-LAD has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism of Action

PRO-LAD acts as a partial agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the psychedelic effects of 3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide. It binds to the receptor and activates it, leading to a cascade of biochemical and physiological changes in the brain. These changes result in altered perception, mood, and cognition, which are characteristic of the psychedelic experience.
Biochemical and Physiological Effects:
PRO-LAD has been shown to induce a range of biochemical and physiological effects in the body. These include changes in heart rate, blood pressure, body temperature, and respiration. It also alters the levels of various neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine, which are involved in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

PRO-LAD has several advantages as a research tool. It is a potent and selective agonist of the 5-HT2A receptor, which makes it ideal for studying the receptor's function and pharmacology. It is also relatively stable and easy to synthesize, which makes it readily available for research purposes. However, PRO-LAD has certain limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several potential future directions for research on PRO-LAD. One area of interest is its potential therapeutic applications. It has been suggested that PRO-LAD may have therapeutic potential for various psychiatric disorders, such as depression, anxiety, and addiction. Another area of research is the development of novel psychedelics based on the PRO-LAD structure, which may have improved pharmacological properties and reduced side effects compared to existing compounds.
Conclusion:
PRO-LAD is a potent and selective agonist of the 5-HT2A receptor, with potential applications in various fields of science. It has been extensively studied for its mechanisms of action, biochemical and physiological effects, and potential therapeutic applications. Further research is needed to fully understand the properties of PRO-LAD and its potential as a research tool and therapeutic agent.

Scientific Research Applications

PRO-LAD has been extensively studied for its potential applications in various fields of science. One of the most significant applications of PRO-LAD is in neuroscience research. It has been shown to interact with serotonin receptors in the brain, which are involved in regulating mood, cognition, and perception. PRO-LAD has been used to study the mechanisms of action of these receptors and their role in various psychiatric disorders.

properties

IUPAC Name

3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-4-7-15-8-5-6-9-19(15)25-11-10-21-20(22)16-12-17(23-2)14-18(13-16)24-3/h5-6,8-9,12-14H,4,7,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPGVTWWKKNCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1OCCNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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